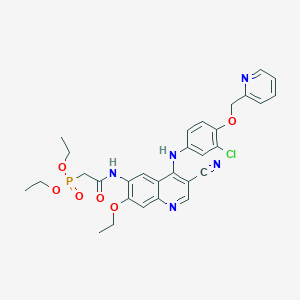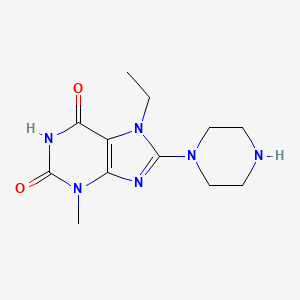
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is based on a pyrimidine core, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring is substituted at the 4,6-positions with methyl groups, at the 2-position with an oxygen atom that is linked to a pyrrolidin-1-yl group, and at the 1-position with a phenylethanone group.Physical and Chemical Properties Analysis
The compound is a solid with a molecular weight of 297.358. More specific physical and chemical properties such as melting point, solubility, and spectral data are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Structural and Electronic Insights
Nonlinear Optical Properties
A study on thiopyrimidine derivatives highlights the importance of pyrimidine rings in both natural systems and synthetic applications. These compounds, including phenyl pyrimidine derivatives, exhibit promising applications in nonlinear optics (NLO) due to their electronic and structural parameters. DFT/TDDFT analyses confirm the compounds' significant NLO characteristics, suggesting their utility in optoelectronic high-tech applications (Hussain et al., 2020).
Biological Activity and Antimicrobial Properties
Antimicrobial and Antitubercular Activities
The synthesis of pyrimidine-azetidinone analogues and their evaluation for antimicrobial and antitubercular activities reveal the potential of these compounds in addressing bacterial and fungal infections, as well as tuberculosis. This research underscores the versatility of pyrimidine-based compounds in medicinal chemistry and their potential to serve as templates for developing new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Chemical Synthesis and Material Applications
Synthesis of Novel Polyimides
Research on the synthesis of polyimides using pyridine-containing aromatic diamines, including those related to pyrimidine structures, demonstrates the potential of these compounds in creating materials with desirable thermal stability, mechanical properties, and dielectric constants. These findings highlight the application of pyrimidine derivatives in the development of new materials for electronic and structural applications (Wang et al., 2007).
Photophysical Properties and Sensing Applications
pH-Sensing Application
The design and synthesis of pyrimidine-phthalimide derivatives as atypical AIE chromophores for pH-sensing applications demonstrate the functional versatility of pyrimidine derivatives. These compounds exhibit solid-state fluorescence and solvatochromism, making them suitable for developing colorimetric pH sensors and logic gates, further expanding the scope of pyrimidine-based compounds in sensor technology (Yan et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13-10-14(2)20-18(19-13)23-16-8-9-21(12-16)17(22)11-15-6-4-3-5-7-15/h3-7,10,16H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPDJICTLLQVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

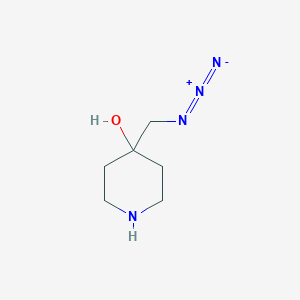
![Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride](/img/structure/B2976007.png)
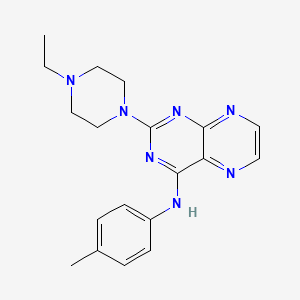
![Tert-butyl 4-[[cyano-(4-fluorophenyl)methyl]amino]-4-oxobutanoate](/img/structure/B2976009.png)
![2-METHYLBUTYL 2-CYANO-2-[3-(PIPERIDIN-1-YL)QUINOXALIN-2-YL]ACETATE](/img/structure/B2976010.png)
![N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2976011.png)
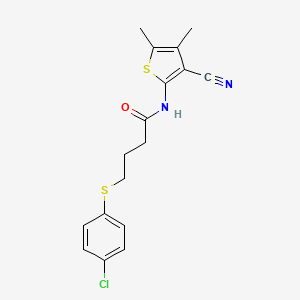
![1-Bromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B2976014.png)

![3-fluoro-N-[2-oxo-2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2976022.png)
